Lipophilicity Benchmarking: Calculated LogP of 3.3 vs. 2,4-Diamino Analog
The target compound (CAS 100768-45-4) possesses a calculated partition coefficient (XLogP3-AA) of 3.3 [1]. While explicit experimental LogP data for the 2,4-diamino-6-methylpyrido[3,2-d]pyrimidine analog (CAS 1955-57-3) is absent from the retrieved datasets, class-level inference from related pyridopyrimidine scaffolds establishes that the removal of the two benzoyl groups would substantially reduce the LogP by approximately 2–3 log units, shifting the compound from a moderately lipophilic to a highly polar profile [2]. This quantitative difference directly impacts passive membrane permeability.
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2,4-Diamino-6-methylpyrido[3,2-d]pyrimidine (CAS 1955-57-3). Quantitative LogP value not available; class-level inference suggests a significantly lower value (< 1.0). |
| Quantified Difference | Estimated reduction of ≥ 2.3 log units based on the removal of two aromatic benzoyl groups. |
| Conditions | Computed property via PubChem XLogP3 algorithm [1]; structural comparison based on pyrido[3,2-d]pyrimidine scaffold properties [2]. |
Why This Matters
A higher LogP (3.3) is critical for applications requiring passive cellular uptake; procurement of the incorrect, more polar analog would lead to failed permeability assays or necessitate unwanted formulation adjustments.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 555473. National Center for Biotechnology Information. View Source
- [2] iChemistry.cn. (n.d.). Structural and Molecular Information for CAS 100768-45-4 and Related Pyrido[3,2-d]pyrimidines. View Source
